3-Bromo-6-chloro-2-fluorophenylacetylene is a compound with the chemical formula C8H4BrClF. It is classified under the category of phenylacetylenes, which are compounds characterized by the presence of an acetylene group attached to a phenyl ring. The compound is notable for its potential applications in organic synthesis and materials science due to its unique electronic properties and reactivity. Its CAS number is 1935897-05-4, and it is recognized for its role in various chemical reactions, particularly in the formation of complex organic molecules.
The synthesis of 3-Bromo-6-chloro-2-fluorophenylacetylene can be achieved through several methods, including:
The choice of method often depends on the availability of starting materials and desired yields. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity.
The molecular structure of 3-Bromo-6-chloro-2-fluorophenylacetylene consists of a phenyl ring substituted with bromine at position 3, chlorine at position 6, and fluorine at position 2, along with an acetylene functional group.
C#CC1=C(C(=C(C=C1F)Cl)Br)C
.3-Bromo-6-chloro-2-fluorophenylacetylene participates in various chemical reactions:
Reactions involving this compound typically require careful control of conditions to prevent side reactions and ensure high selectivity.
The mechanism by which 3-Bromo-6-chloro-2-fluorophenylacetylene exerts its reactivity often involves:
3-Bromo-6-chloro-2-fluorophenylacetylene has several scientific uses:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1